BenchChemオンラインストアへようこそ!

Methyl 3-bromo-4-methyl-5-nitrobenzoate

Medicinal Chemistry Physicochemical Properties LogP

Methyl 3-bromo-4-methyl-5-nitrobenzoate is a trisubstituted aromatic building block characterized by the presence of bromine, methyl, and nitro groups on its phenyl ring, alongside a methyl ester. This specific substitution pattern classifies it as a versatile intermediate for medicinal chemistry and organic synthesis.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
CAS No. 223519-08-2
Cat. No. B1593295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-methyl-5-nitrobenzoate
CAS223519-08-2
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C9H8BrNO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
InChIKeyNKUYYWCQLGHYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-4-methyl-5-nitrobenzoate (CAS 223519-08-2): Core Properties and Procurement Baseline


Methyl 3-bromo-4-methyl-5-nitrobenzoate is a trisubstituted aromatic building block characterized by the presence of bromine, methyl, and nitro groups on its phenyl ring, alongside a methyl ester . This specific substitution pattern classifies it as a versatile intermediate for medicinal chemistry and organic synthesis . Key physicochemical properties include a molecular weight of 274.07 g/mol, a predicted boiling point of 337.7±37.0 °C, and a predicted density of 1.596±0.06 g/cm³ [1]. The compound is typically procured as a solid with a standard purity of 97%, confirmed by vendor QC reports including NMR and HPLC .

Why Indiscriminate Substitution of Methyl 3-bromo-4-methyl-5-nitrobenzoate is Not Advisable


While several structural analogs exist, simple replacement is not straightforward due to the unique interplay of the three substituents on the aromatic core. The contiguous 3-bromo-4-methyl-5-nitro substitution pattern creates a distinct electronic and steric environment that directly influences downstream reactivity, such as the rate of palladium-catalyzed cross-couplings. Swapping the bromine for chlorine or iodine , or the methyl for a hydrogen, will inevitably alter the oxidative addition kinetics, the stability of reaction intermediates, and the regioselectivity of subsequent transformations. As a result, using an analog without adjusting the synthetic protocol often leads to significant variations in yield and impurity profiles, undermining the reproducibility of established routes to complex targets. The following quantitative evidence, although limited in direct comparator data, confirms that this specific compound acts as a foundational scaffold for key therapeutic inhibitor programs, making its reliable procurement essential .

Quantitative Differentiation Evidence for Methyl 3-bromo-4-methyl-5-nitrobenzoate


Comparative Physicochemical Profile: Hydrophobicity

The compound exhibits a calculated LogP of 2.97550 , indicating moderate hydrophobicity. This value is a critical parameter for estimating membrane permeability and solubility in medicinal chemistry campaigns. For comparison, the chloro analog (Methyl 3-chloro-4-methyl-5-nitrobenzoate) has a predicted LogP of 2.52 , and the iodo analog (Methyl 3-iodo-4-methyl-5-nitrobenzoate) has a predicted LogP of 3.27 . This demonstrates how the choice of halogen can strategically tune the lipophilicity of a synthetic intermediate by over 0.7 log units.

Medicinal Chemistry Physicochemical Properties LogP

Utility as a Versatile Scaffold in Kinase Inhibitor Synthesis

Methyl 3-bromo-4-methyl-5-nitrobenzoate is specifically cited as a key intermediate in the synthesis of substituted 4-(1H-indol-6-yl)-1H-indazoles, a class of novel PDK1 inhibitors [1]. The synthetic strategy relies on the bromine for a late-stage Suzuki cross-coupling [1]. While yields for the coupling step involving this specific substrate are not publicly compared side-by-side with its chloro- or iodo-analogs in the same paper, the choice of an aryl bromide is a common design principle in such syntheses to balance reactivity and stability for palladium-catalyzed transformations, contrasting with the lower reactivity of aryl chlorides and the higher cost and potential instability of aryl iodides .

Medicinal Chemistry PDK1 Inhibitors Building Block

Verified Purity Standard

The compound is offered by multiple vendors with a standard purity of 97% . This purity is documented through batch-specific QC analysis, including NMR, HPLC, or GC . For comparison, the free acid form (3-Bromo-4-methyl-5-nitrobenzoic acid) is also available at 97% purity , but as a methyl ester, this form provides a distinct reactivity profile for certain synthetic transformations, such as direct amidation or reduction, without requiring a prior esterification step. No lot-to-lot variability data is publicly available for cross-vendor comparison.

Quality Control Procurement Purity

Application Scenarios for Methyl 3-bromo-4-methyl-5-nitrobenzoate (CAS 223519-08-2)


Synthesis of Kinase Inhibitor Libraries

Based on its proven role as a key intermediate in the synthesis of PDK1 inhibitors [1], Methyl 3-bromo-4-methyl-5-nitrobenzoate is ideally suited for medicinal chemistry groups developing focused libraries of kinase inhibitors. The bromine atom serves as a robust handle for late-stage diversification via Suzuki coupling, a critical step for exploring structure-activity relationships (SAR) around a core scaffold. Procuring this specific building block ensures direct access to the published synthetic route, accelerating hit-to-lead campaigns.

Strategic Physicochemical Property Tuning

The compound's calculated LogP of 2.97550 provides a defined starting point for tuning the lipophilicity of a lead series . By choosing this brominated scaffold over its chloro or iodo counterparts (LogP 2.52 and 3.27, respectively) , researchers can precisely modulate the anticipated membrane permeability and water solubility of the final compounds without significantly altering their molecular shape. This differential makes it a tool for rational drug design where balanced ADME properties are paramount.

Inhibitor Scaffold for Metabolic Disorders

Patented applications highlight that compounds derived from this scaffold, particularly the free acid form, exhibit dual inhibitory activity against xanthine oxidase and URAT1, relevant to high uric acid diseases like gout . The methyl ester serves as a protected form of the carboxylic acid, facilitating synthetic transformations and potentially improving cell membrane penetration in in vitro assays prior to hydrolysis. Researchers in metabolic disease can leverage this building block to create novel investigational agents based on validated biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-bromo-4-methyl-5-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.